molecular formula C26H28F3N5O4 B2471359 tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate CAS No. 2098969-71-0

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2471359
CAS No.: 2098969-71-0
M. Wt: 531.536
InChI Key: ZCLTTXIIPQGUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate is a structurally complex molecule featuring:

  • A piperazine core modified with a tert-butyloxycarbonyl (Boc) protecting group at position 1.
  • A benzyl substituent at position 3, introducing steric bulk and lipophilicity.
  • A 1,2,3-triazole ring at position 4, linked to a 4-(trifluoromethoxy)phenyl group via a carbonyl moiety.

The Boc group is typically used to protect the piperazine nitrogen during synthesis and is later cleaved for biological activity .

Properties

IUPAC Name

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLTTXIIPQGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Tert-Butyl Piperazine-1-Carboxylate

The Boc-protected piperazine is synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (Scheme 1):

Piperazine + Boc₂O → *tert*-butyl piperazine-1-carboxylate  

Conditions :

  • Solvent: DCM
  • Base: Triethylamine (2.0 eq)
  • Temperature: 0°C to room temperature
  • Yield: >90%

Introduction of the Benzyl Group

Selective alkylation at the 3-position of the piperazine ring is achieved using benzyl bromide under Mitsunobu conditions to avoid over-alkylation (Scheme 2):

*Tert*-butyl piperazine-1-carboxylate + benzyl bromide → *tert*-butyl 3-benzylpiperazine-1-carboxylate  

Conditions :

  • Reagents: Benzyl bromide (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to reflux
  • Yield: 78–85%

Triazole Moiety Installation via CuAAC

Synthesis of 4-(Trifluoromethoxy)Phenyl Azide

The azide component is prepared from 4-(trifluoromethoxy)aniline via diazotization and azide displacement (Scheme 3):

4-(Trifluoromethoxy)aniline → 4-(trifluoromethoxy)phenyl azide  

Conditions :

  • Reagents: NaNO₂ (1.1 eq), HCl, NaN₃ (1.5 eq)
  • Solvent: H₂O/EtOAc biphasic system
  • Temperature: 0–5°C
  • Yield: 92%

Alkyne Functionalization of the Piperazine Intermediate

The 4-position of the piperazine is functionalized with a propioloyl group to enable cycloaddition (Scheme 4):

*Tert*-butyl 3-benzylpiperazine-1-carboxylate + propiolic acid → *tert*-butyl 3-benzyl-4-propioloylpiperazine-1-carboxylate  

Conditions :

  • Coupling agent: DCC (1.2 eq), DMAP (0.1 eq)
  • Solvent: DCM
  • Temperature: Room temperature, 12 h
  • Yield: 88%

Copper-Catalyzed Azide-Alkyne Cycloaddition

The triazole ring is formed via CuAAC between the propioloyl-piperazine and 4-(trifluoromethoxy)phenyl azide (Scheme 5):

*Tert*-butyl 3-benzyl-4-propioloylpiperazine-1-carboxylate + 4-(trifluoromethoxy)phenyl azide → Target compound  

Conditions :

  • Catalyst: CuI (10 mol%)
  • Base: DIPEA (1.5 eq)
  • Solvent: DMF
  • Temperature: 0°C, 5 min
  • Yield: 90–97%

Alternative Synthetic Routes

Sequential Acylation and Cyclization

An alternative pathway involves acylation of the piperazine with a pre-formed triazole carbonyl chloride (Scheme 6):

*Tert*-butyl 3-benzylpiperazine-1-carboxylate + 4-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-2-carbonyl chloride → Target compound  

Conditions :

  • Solvent: DCM
  • Base: Pyridine (2.0 eq)
  • Temperature: 0°C to room temperature
  • Yield: 82%

Microwave-Assisted Synthesis

Microwave irradiation accelerates triazole formation, reducing reaction times (Scheme 7):

*Tert*-butyl 3-benzyl-4-propioloylpiperazine-1-carboxylate + 4-(trifluoromethoxy)phenyl azide → Target compound  

Conditions :

  • Catalyst: CuI (5 mol%)
  • Solvent: Ethanol
  • Microwave: 100°C, 10 min
  • Yield: 94%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 3.40–4.20 (m, 8H, piperazine), 4.60 (s, 2H, benzyl CH₂), 7.20–8.10 (m, 9H, aromatic).
  • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc C), 122–150 (aromatic and triazole carbons), 165.5 (C=O).
  • HRMS : m/z 531.5 [M+H]⁺ (calculated for C₂₆H₂₈F₃N₅O₄).

Purity and Yield Optimization

Method Catalyst Solvent Time Yield Purity (HPLC)
CuAAC CuI DMF 5 min 97% >95%
Microwave CuI EtOH 10 min 94% 98%
Acylation None DCM 12 h 82% 91%

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : CuAAC ensures exclusive 1,4-regioselectivity, avoiding 1,5-isomer byproducts.
  • Boc Deprotection Risks : Mild conditions (0°C, DMF) prevent premature cleavage of the Boc group during cycloaddition.
  • Purification Difficulties : Column chromatography with heptane/EtOAc gradients (9:1 to 1:1) resolves triazole intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the triazole ring or the piperazine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced triazole or piperazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Biology and Medicine:

    Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or cancer.

    Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: The compound can be used in the development of new agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and the trifluoromethoxyphenyl group are particularly important for binding interactions, while the piperazine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related piperazine derivatives:

Compound Name Key Structural Features Synthesis Yield (%) Biological Relevance (if reported) Reference
Target compound 3-Benzyl, 4-triazole-carbonyl, Boc-protected Not reported Presumed kinase or protease inhibition N/A
tert-Butyl 4-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperazine-1-carboxylate (Compound 48, Ev1) 4-Aryl (hydrophobic substituent), Boc-protected 93.2 Intermediate for MDH inhibitors
N-(3-(Trifluoromethoxy)phenyl)-1-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperidine-4-carboxamide Piperidine core, trifluoromethoxy group, carboxamide linkage 59.0 Potential enzyme inhibitor
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate (Ev9) Pyridine substituent, Boc-protected Not reported Intermediate for anticancer agents
tert-Butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (Ev14) Chloro and methoxycarbonyl substituents, Boc-protected Not reported Building block for CNS-targeting molecules

Key Differences and Implications

The triazole-carbonyl linkage may require specialized coupling agents (e.g., HATU or T3P®), similar to procedures in and , but yields are often lower (e.g., 36% for triazole-carbonyl derivatives in ) .

The benzyl group further elevates molecular weight (~100–150 Da higher than simpler derivatives like Ev14), impacting pharmacokinetics .

Biological Interactions: The triazole ring enables hydrogen bonding with target proteins, a feature absent in carboxamide (Compound 50, Ev1) or pyridine-based (Ev9) analogues .

Biological Activity

Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate (CAS No. 1848233-58-8) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28F3N5O4, with a molecular weight of 531.53 g/mol. The compound features a piperazine ring, a triazole moiety, and a trifluoromethoxy group, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and potential as an inhibitor for specific enzymes.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:

  • Case Study 1 : A series of triazole derivatives were tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating significant cytotoxicity. Another compound showed moderate activity with IC50 values of 64.3 µg/mL and 68.4 µg/mL against HCT116 and Mia-PaCa2 cell lines, respectively .

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.

  • Mechanism of Action : Molecular docking studies suggest that the presence of specific substituents in triazole derivatives enhances binding affinity to AChE. For example, compounds with benzylamine moieties have shown to exhibit dual-binding site inhibition, which could lead to improved therapeutic effects against Alzheimer's disease .

Data Tables

Biological Activity Cell Line IC50 (µg/mL) Reference
Anticancer ActivityMDA-MB23142.5
Anticancer ActivityHCT11664.3
Anticancer ActivityMia-PaCa268.4
AChE InhibitionVarious<0.23 (most potent)

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

  • Boc protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .
  • Benzylation : Introducing the benzyl group via nucleophilic substitution under mild conditions (0–25°C) to preserve stereochemical integrity .
  • Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the trifluoromethoxyphenyl group. Optimized conditions include 1:1.2 molar ratios of azide to alkyne, CuI (10 mol%), and DMF at 60°C .
  • Coupling and deprotection : Final coupling of the triazole-carbonyl moiety using EDC/HOBt in DCM, followed by Boc deprotection with TFA .
    Optimization Metrics : Reaction yields improve with strict temperature control (±2°C) and inert atmospheres (N₂/Ar). Purity >95% is achieved via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆/CDCl₃) identify key signals:
    • Piperazine protons: δ 3.2–3.8 ppm (multiplet).
    • Trifluoromethoxy group: δ 4.5–4.7 ppm (singlet, CF₃O).
    • Triazole carbonyl: δ 165–170 ppm (¹³C) .
  • HRMS : Exact mass calculated for C₂₇H₂₈F₃N₅O₄ ([M+H]⁺): 560.2142; observed deviation <2 ppm .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) .

Advanced Research Questions

Q. How can competing side reactions during triazole-carbonyl coupling be minimized?

Methodological Answer: Side reactions (e.g., over-acylation or dimerization) are mitigated by:

  • Stoichiometric control : Limiting carbonylating agents (e.g., CDI) to 1.1 equivalents .
  • Temperature modulation : Maintaining coupling at 0°C to suppress undesired nucleophilic attacks .
  • Additives : Using DMAP (5 mol%) to accelerate coupling kinetics and reduce side-product formation .
    Validation : LC-MS monitoring at 30-minute intervals confirms intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:

  • Assay conditions : Variations in ATP concentration (1–10 mM) or buffer pH (7.4 vs. 7.0) .
  • Protein source : Recombinant vs. native enzyme preparations (e.g., human vs. murine kinases) .
    Resolution Protocol :
  • Standardize assays using recombinant proteins (HEK293-expressed) and fixed ATP (5 mM).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How is the stereochemical integrity of the piperazine core maintained during synthesis?

Methodological Answer:

  • Chiral HPLC : Baseline separation of enantiomers using Chiralpak IA-3 (hexane/isopropanol, 85:15) .
  • Protecting group strategy : Boc protection minimizes racemization during benzylation .
  • Low-temperature reactions : Benzylation at –20°C reduces epimerization risk .

Troubleshooting Guide

Q. Low yields in triazole formation: Causes and solutions?

  • Cause 1 : Residual moisture deactivates Cu catalyst.
    Solution : Dry solvents (MgSO₄) and reagents (3Å molecular sieves) .
  • Cause 2 : Suboptimal azide-alkyne stoichiometry.
    Solution : Titrate azide via iodometric assay pre-reaction .

Q. HPLC purity <90% post-deprotection: Remediation steps?

  • Step 1 : Reprecipitate from cold diethyl ether to remove TFA salts .
  • Step 2 : Use preparative HPLC (C18, 20–80% acetonitrile) for final purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.